molecular formula C10H12O B6292040 3-(3-Methylphenyl)prop-2-en-1-ol CAS No. 125616-93-5

3-(3-Methylphenyl)prop-2-en-1-ol

Cat. No.: B6292040
CAS No.: 125616-93-5
M. Wt: 148.20 g/mol
InChI Key: BJAMNTQNGZZILX-ZZXKWVIFSA-N
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Description

3-(3-Methylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H12O. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is part of the allylic alcohol family, which is known for its reactivity due to the presence of both an alkene and an alcohol functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Methylphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, followed by an elimination reaction to form the desired product.

Industrial Production Methods

On an industrial scale, this compound can be produced through the hydrolysis of 3-(3-methylphenyl)prop-2-en-1-yl chloride. This method involves the reaction of the chloride compound with water or a dilute acid, resulting in the formation of the alcohol and hydrochloric acid as a byproduct.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The alkene group can be reduced to form the saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.

Major Products Formed

    Oxidation: 3-(3-Methylphenyl)prop-2-enal (aldehyde) or 3-(3-Methylphenyl)propanoic acid (carboxylic acid).

    Reduction: 3-(3-Methylphenyl)propan-1-ol.

    Substitution: 3-(3-Methylphenyl)prop-2-en-1-yl chloride or 3-(3-Methylphenyl)prop-2-en-1-yl acetate.

Scientific Research Applications

3-(3-Methylphenyl)prop-2-en-1-ol has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)prop-2-en-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the hydroxyl group, allowing it to participate in various biochemical reactions. Additionally, the alkene group can undergo electrophilic addition reactions, further contributing to its reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenyl-2-propen-1-ol: This compound has a similar structure but differs in the position of the methyl group.

    3-(4-Methylphenyl)prop-2-en-1-ol: This isomer has the methyl group on the para position of the phenyl ring.

Uniqueness

3-(3-Methylphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

(E)-3-(3-methylphenyl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2-6,8,11H,7H2,1H3/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAMNTQNGZZILX-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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